

# Core Properties of Dimethyl 3-aminophthalate

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## Compound of Interest

Compound Name: *Dimethyl 3-aminophthalate*

Cat. No.: *B1317572*

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**Dimethyl 3-aminophthalate** is an organic compound valued as a building block in complex molecule synthesis.<sup>[1]</sup> Its key physical and chemical properties are summarized below.

Property	Data	Source(s)
Molecular Weight	209.20 g/mol	[2]
	209.2 g/mol	
	209.1986 g/mol	[3]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[4]
CAS Number	34529-06-1	[2]
Appearance	Pale-yellow to Yellow-brown to Brown Liquid or Solid	
Purity	Typically ≥98%	[2]
Storage Conditions	Room temperature, in a dark place under an inert atmosphere	
IUPAC Name	dimethyl 3-aminobenzene-1,2-dicarboxylate	[1]

## Synthesis and Experimental Protocols

The synthesis of **Dimethyl 3-aminophthalate** and its parent compound, 3-aminophthalic acid, can be achieved through several routes. The most common pathway involves the nitration of phthalic acid or its derivatives, followed by esterification and subsequent reduction of the nitro group.<sup>[1]</sup> An alternative approach utilizes a Diels-Alder reaction.<sup>[5]</sup>

## Synthesis via Nitration, Esterification, and Reduction

This is a foundational method for producing the 3-aminophthalate scaffold. The process begins with the nitration of phthalic acid, which is then esterified and finally reduced to yield the desired amino group.

### Experimental Protocol: Synthesis of 3-Aminophthalic Acid (Precursor)

This protocol is adapted from a procedure for the synthesis of the parent acid, which can then be esterified to **Dimethyl 3-aminophthalate**.

- **Purification of 3-Nitrophthalic Acid:** A commercial sample of 3-nitrophthalic acid (which may contain the 4-nitro isomer) is dissolved in 150 mL of hot water. The solution is filtered and then cooled for 2 hours to yield purified 3-nitrophthalic acid via crystallization.<sup>[6]</sup>
- **Hydrogenation:** The recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) is dissolved in 200 mL of methanol.<sup>[6]</sup> Platinic oxide (50 mg) is added as a catalyst.<sup>[6]</sup>
- **Reaction:** The mixture is hydrogenated at 25 psi. The reaction proceeds for approximately one hour, or until hydrogen uptake ceases.<sup>[6]</sup>
- **Isolation:** The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield solid 3-aminophthalic acid.<sup>[6]</sup>

Note: Subsequent esterification with methanol under acidic conditions would yield **Dimethyl 3-aminophthalate**.

## Synthesis via Diels-Alder Reaction

This method provides an alternative route to substituted 3-aminophthalates starting from 3-acylamino-2H-pyran-2-ones.<sup>[5]</sup>

### Experimental Protocol: Diels-Alder Cycloaddition

- **Reactants:** 0.5 mmol of an electron-rich 3-acylamino-2H-pyran-2-one (e.g., 5-(4-methoxyphenyl)-6-methyl derivative) is mixed with 1.5 mmol of dimethyl acetylenedicarboxylate (a dienophile).[5]
- **Solvent:** The reactants are dissolved in 2 mL of a suitable solvent, such as xylene.[5]
- **Reaction:** The mixture is heated in a closed, thick-walled vessel. Reaction conditions can vary, for example, heating in xylene at 190°C.[5]
- **Mechanism:** The reaction proceeds via a Diels-Alder cycloaddition, forming an oxabicyclo[2.2.2]octadiene intermediate, which then undergoes a retro-Diels-Alder reaction, eliminating CO<sub>2</sub>, to yield the final aniline derivative (the **dimethyl 3-aminophthalate** scaffold).[5]

Caption: General workflow for the synthesis of **Dimethyl 3-aminophthalate**.

## Chemical Reactivity and Applications

The unique structure of **Dimethyl 3-aminophthalate**, featuring a nucleophilic amino group and two electrophilic ester groups, allows for a wide range of chemical transformations.[1]

### Key Reactions

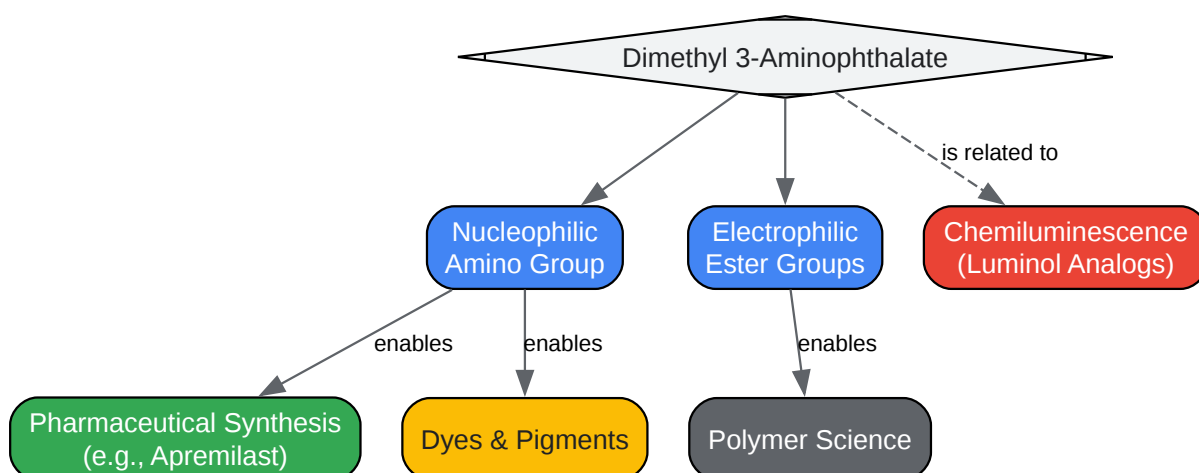
- **Intermolecular Reactions:** The amino group readily acts as a nucleophile, reacting with electrophiles. Acylation with acyl chlorides or alkylation with alkyl halides can produce N-acyl derivatives or secondary/tertiary amines, respectively.[1]
- **Intramolecular Reactions:** Under heat or with a catalyst, the compound can undergo intramolecular cyclization. The amino group can attack one of the ester carbonyls to form a five-membered lactam ring.[1]
- **Transesterification:** The methyl ester groups can be exchanged by reacting with other alcohols.[1]

## Applications in Research and Development

- **Pharmaceutical Intermediate:** The 3-aminophthalate core is a crucial structural motif in various therapeutic agents.[1] It serves as a precursor in the synthesis of bioactive

molecules, including the anti-inflammatory drug Apremilast.[7]

- **Building Block for Complex Molecules:** Its bifunctional nature makes it an ideal starting point for constructing complex organic frameworks, specialized dyes, and pigments.[1]
- **Chemiluminescence Research:** The hydrolyzed form, 3-aminophthalate, is the light-emitting species in the well-known chemiluminescence of luminol.[1][8] This makes related compounds valuable in the development of biochemical assays and probes, particularly for detecting reactive oxygen species (ROS).[1][8]
- **Materials Science:** The compound contributes to the development of advanced polymers and resins with tailored properties.[1]



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Caption: Functional groups of **Dimethyl 3-aminophthalate** and their applications.

## Analytical Methodologies

The characterization and analysis of **Dimethyl 3-aminophthalate** and its reactions rely on standard analytical techniques.

- **Structural Characterization:** For the compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC),

and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural confirmation and purity assessment.[9]

- Kinetic Studies: To understand reaction mechanisms and rates, UV-Vis spectroscopy or HPLC can be used to monitor the concentration of reactants and products over time.[1]
- Intermediate Detection: In mechanistic studies, particularly those related to fast reactions like chemiluminescence, advanced techniques such as stopped-flow spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy may be used to detect transient radical intermediates.[1]

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